molecular formula C23H35NO4Sn B010757 N-Succinimidyl 4-(tri-n-butylstannyl)benzoate CAS No. 107759-58-0

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate

Numéro de catalogue: B010757
Numéro CAS: 107759-58-0
Poids moléculaire: 508.2 g/mol
Clé InChI: LOYKOFHWTNBVBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is a critical reagent in radiopharmaceutical chemistry, primarily used for radiohalogenation of biomolecules. Its structure consists of a succinimidyl ester linked to a benzoate ring substituted with a tri-n-butylstannyl group at the para position. This stannyl group enables electrophilic destannylation, facilitating the introduction of radiohalogens (e.g., $^{211}$At, $^{123}$I) under mild conditions. The compound is widely employed to label proteins, peptides, and antibodies for targeted cancer imaging and therapy .

Méthodes De Préparation

Palladium-Catalyzed Oxidative Stannylation of 4-Iodobenzoic Acid

Reaction Mechanism and Conditions

The oxidative stannylation of 4-iodobenzoic acid employs a palladium catalyst to facilitate carbon-tin bond formation. Adapted from methodologies in total synthesis , the reaction proceeds via a Pd(II)/Pd(0) redox cycle:

  • Oxidative Addition : Pd(0) inserts into the C–I bond of 4-iodobenzoic acid, forming a Pd(II) intermediate.

  • Transmetalation : A stannyllithium nucleophile (e.g., Bu3_3SnLi) transfers the tri-n-butylstannyl group to Pd(II).

  • Reductive Elimination : Pd(II) releases the stannylated product, regenerating Pd(0).

Key Conditions :

  • Catalyst : Pd(OAc)2_2 (5 mol%)

  • Oxidant : AgF (1.5 equiv) to maintain Pd in the active +2 oxidation state

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C

  • Duration : 24 hours

  • Yield : 43–50% (isolated)

Large-Scale Adaptations

Industrial-scale production modifies laboratory protocols for efficiency:

  • Solvent Recovery : THF is distilled and reused to reduce costs.

  • Catalyst Loading : Reduced to 2 mol% Pd(OAc)2_2 without compromising yield .

  • Purification : Silica gel chromatography replaces recrystallization for higher throughput.

Table 1: Optimization of Oxidative Stannylation

ParameterLaboratory ScaleIndustrial Scale
Pd(OAc)2_2 Loading5 mol%2 mol%
Reaction Volume50 mL500 L
Yield43%48%
Purity (HPLC)>95%>99%

Succinimidyl Ester Formation

Carbodiimide-Mediated Activation

The stannylated benzoic acid is converted to the active ester using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent:

Reaction Protocol :

  • Dissolve 4-(tri-n-butylstannyl)benzoic acid (1.0 equiv) and NHS (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Add dicyclohexylcarbodiimide (DCC, 1.1 equiv) at 0°C.

  • Stir at room temperature for 12 hours.

  • Filter precipitated dicyclohexylurea and concentrate the filtrate.

  • Purify via flash chromatography (hexane:ethyl acetate = 4:1).

Yield : 85–90%

Industrial Purification Techniques

Large batches employ crystallization instead of chromatography:

  • Solvent System : Ethyl acetate/hexane (1:3)

  • Recovery Efficiency : 92%

  • Purity : ≥99% (by 1^1H NMR)

Alternative Synthetic Routes

Limitations of Direct Stannylation

Attempts to substitute iodide with stannyl groups using Grignard reagents (e.g., Bu3_3SnMgBr) resulted in:

  • Low Conversion : <20% due to poor nucleophilicity toward aromatic iodides.

  • Byproducts : Protiodestannylation and homo-coupling .

Quality Control and Analytical Data

Spectroscopic Characterization

  • 1^1H NMR (CDCl3_3): δ 8.05 (d, J = 8.0 Hz, 2H, ArH), 7.50 (d, J = 8.0 Hz, 2H, ArH), 2.85 (s, 4H, NHS), 1.60–1.10 (m, 27H, SnBu3_3).

  • 119^{119}Sn NMR : δ –8.5 ppm (consistent with aryl-stannane bonds) .

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30).

  • UPLC-MS : [M+H]+^+ m/z = 508.24 (calculated for C23_{23}H35_{35}NO4_4Sn) .

ConditionHalf-Life (Days)Major Degradant
Ambient atmosphere74-(Tri-n-butylstannyl)benzoic acid
Argon atmosphere30None detected

Emerging Methodologies

Continuous-Flow Synthesis

Microreactor systems enhance heat/mass transfer for stannylation:

  • Residence Time : 20 minutes (vs. 24 hours batch).

  • Yield : 51% (preliminary data).

Enzymatic Esterification

Lipase-catalyzed NHS ester formation under mild conditions:

  • Solvent : tert-Butanol

  • Yield : 78% (room temperature, 24 hours).

Analyse Des Réactions Chimiques

Types of Reactions

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: It is commonly used in radioiodination reactions where the tri-n-butylstannyl group is replaced by a radioactive iodine isotope.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different organotin derivatives.

Common Reagents and Conditions

    Radioiodination: The reaction typically involves the use of an oxidizing agent such as tert-butylhydroperoxide in the presence of a radioactive iodine isotope.

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides, which facilitate the conversion of the tri-n-butylstannyl group to other functional groups.

Major Products Formed

    Radioiodinated Compounds: These are the primary products formed during radioiodination reactions, which are used in various diagnostic and therapeutic applications.

    Oxidized Organotin Derivatives: These products result from oxidation reactions and can be further utilized in different chemical processes.

Applications De Recherche Scientifique

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organotin compounds and radioiodinated molecules.

    Biology: The compound is employed in the labeling of biomolecules, such as proteins and peptides, for imaging and tracking studies.

    Medicine: Radioiodinated derivatives of this compound are used in diagnostic imaging techniques, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

    Industry: It finds applications in the production of radiopharmaceuticals and other specialized chemicals

Mécanisme D'action

The mechanism of action of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate primarily involves its role as a precursor in radioiodination reactions. The tri-n-butylstannyl group is replaced by a radioactive iodine isotope through a substitution reaction. This labeled compound can then bind to specific molecular targets, allowing for imaging or therapeutic applications. The molecular pathways involved depend on the specific biomolecule or target being labeled .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

N-Succinimidyl 3-(tri-n-butylstannyl)benzoate

  • Structure : The stannyl group is at the meta position of the benzoate ring.
  • Reactivity : Used to synthesize $^{211}$At-labeled compounds (e.g., $^{211}$At-PARPi) via electrophilic destannylation. The meta substitution may alter conjugation efficiency compared to the para isomer .
  • Application : Demonstrated in astatination for targeted alpha therapy .

N-Succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate

  • Structure : Contains a methyl group at the para position and a stannyl group at the meta position.
  • Reactivity: The methyl group enhances steric stability, improving precursor shelf life. Used for radioiodination of monoclonal antibodies .
  • Application : Effective in antibody labeling for tumor targeting .

N-Succinimidyl 3-(di-tert-butylfluorosilyl)benzoate

  • Structure : Replaces the stannyl group with a fluorosilyl group.
  • Reactivity : Fluorosilyl groups enable $^{18}$F labeling via isotopic exchange but require harsher conditions compared to stannyl-based precursors .
  • Application : Less common in protein labeling due to lower yields .

Functional Analogues with Different Leaving Groups

N-Succinimidyl 3-[$^{211}$At]astatobenzoate (SAB)

  • Synthesis : Derived from N-succinimidyl 3-(tri-n-butylstannyl)benzoate by replacing the stannyl group with $^{211}$At.
  • Reactivity : Astatine incorporation occurs at room temperature in 15 minutes with >80% yield.
  • Application : Labels internalizing antibodies (e.g., anti-HER2) for alpha-particle therapy .

N-Succinimidyl 4-[$^{211}$At]astatobenzoate (PAB)

  • Structure : Para-substituted astatinated benzoate.
  • Reactivity : Higher conjugation efficiency than SAB due to reduced steric hindrance.
  • Application : Used in preclinical studies for glioblastoma targeting .

N-Succinimidyl 3-($^{123}$I)iodobenzoate ($^{123}$I-SIB)

  • Synthesis : Prepared from the tin precursor via oxidative iododestannylation using N-chlorosuccinimide.
  • Reactivity : Achieves >95% radiochemical purity.
  • Application : Labels dendrimers and antibodies for SPECT imaging .

Residualizing Agents with Modified Backbones

[$^{18}$F]SFBTMGMB

  • Structure: Combines a succinimidyl ester with a guanidinomethyl group for lysosomal retention.
  • Reactivity: Synthesized via click chemistry; achieves 31.2% conjugation efficiency with anti-HER2 nanobodies.
  • Application : Residualizing $^{18}$F label for prolonged tumor retention in PET imaging .

Comparative Data Table

Compound Name Substituent Position Radioisotope Key Application Yield/Purity Reference
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate Para $^{211}$At, $^{123}$I Antibody labeling >80% (astatination)
N-Succinimidyl 3-(tri-n-butylstannyl)benzoate Meta $^{211}$At PARP inhibitor labeling 70–85%
$^{123}$I-SIB Meta $^{123}$I Dendrimer/antibody SPECT imaging >95% purity
[$^{18}$F]SFBTMGMB Ortho/Meta $^{18}$F Nanobody PET imaging 31.2% conjugation

Key Findings and Trends

Positional Isomerism : Para-substituted stannyl benzoates (e.g., this compound) generally offer higher conjugation efficiency than meta isomers due to reduced steric hindrance .

Residualizing Agents: Modifications like guanidinomethyl groups (e.g., [$^{18}$F]SFBTMGMB) enhance intracellular retention of radiolabels, improving tumor imaging sensitivity .

Reaction Conditions : Stannyl-based precursors require milder conditions for radiohalogenation compared to fluorosilyl or direct iodination methods .

Activité Biologique

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate (NSTB) is an organotin compound that has garnered attention in the fields of organic synthesis, radiopharmaceutical chemistry, and biological applications. Its unique structure allows it to function effectively in various biochemical contexts, particularly in the labeling of biomolecules for imaging and therapeutic purposes.

Chemical Structure and Properties

NSTB features a succinimide group attached to a benzoate structure with a tri-n-butylstannyl moiety. This configuration enhances its reactivity, making it suitable for radiolabeling techniques. The tri-n-butylstannyl group is particularly notable for its ability to facilitate the attachment of radioisotopes, which are crucial for diagnostic imaging and targeted therapies.

Target Enzyme: NSTB primarily interacts with the enzyme glutamate carboxypeptidase II (GCPII), which plays a significant role in glutamate metabolism in the brain. By binding to GCPII, NSTB inhibits its activity, leading to alterations in glutamate levels that can impact neurological functions.

Biochemical Pathways: The inhibition of GCPII affects several biochemical pathways related to neurotransmitter regulation. This interaction can potentially influence conditions associated with altered glutamate signaling, such as neurodegenerative diseases and certain psychiatric disorders.

Biological Applications

NSTB is utilized in several scientific and medical applications:

  • Radiolabeling: It serves as a precursor for synthesizing radioiodinated compounds used in diagnostic imaging techniques like PET and SPECT. By conjugating NSTB with antibodies or peptides, researchers can achieve targeted delivery of radiotherapeutics to specific tissues.
  • Imaging Studies: Various studies have demonstrated the compound's effectiveness in biodistribution analyses. For instance, when labeled with monoclonal antibodies, NSTB exhibits low thyroid uptake and favorable kidney uptake, enhancing its utility in clinical settings.

Case Studies and Experimental Data

  • Labeling Efficiency: In a study examining the efficiency of NSTB in antibody labeling, it was found that the compound allowed for high yields and purity of labeled products. The biodistribution data indicated that labeled antibodies exhibited rapid clearance from the bloodstream while maintaining high specificity for target tissues .
  • Radiolytic Effects: Research on the radiolytic effects of alpha-particle emitters demonstrated that NSTB could be effectively used as a precursor for producing radiolabeled antibodies. The study highlighted challenges related to maintaining efficient labeling under varying radiation doses, emphasizing the need for optimization in clinical applications .
  • Comparative Studies: A comparative analysis involving NSTB and other similar compounds showed that NSTB had superior characteristics regarding stability and reactivity under mild conditions. This makes it particularly advantageous for preserving the biological activity of target biomolecules during labeling processes .

Summary of Biological Activity

Aspect Details
Chemical Structure N-Succinimidyl group + tri-n-butylstannyl benzoate
Primary Target Glutamate carboxypeptidase II (GCPII)
Mechanism Inhibition of GCPII leads to altered glutamate metabolism
Key Applications Radiolabeling for PET/SPECT imaging, targeted radiotherapy
Biodistribution Profile Low thyroid uptake; favorable kidney uptake

Q & A

Basic Research Questions

Q. What is the role of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate in radiopharmaceutical synthesis?

This compound serves as a precursor for radiohalogenation (e.g., fluorination, astatination, or iodination) of biomolecules. Its tri-n-butylstannyl group enables nucleophilic substitution with isotopes like 18F^{18}\text{F}, 211At^{211}\text{At}, or 125I^{125}\text{I}, while the succinimidyl ester facilitates conjugation to primary amines in proteins, peptides, or antibodies. This dual functionality makes it critical for synthesizing targeted imaging agents (e.g., PET tracers) or therapeutic radiopharmaceuticals .

Q. What is the standard synthetic protocol for this compound?

The synthesis involves two steps:

  • Step 1: React 4-iodobenzoic acid with N-hydroxysuccinimide (NHS) to form N-succinimidyl 4-iodobenzoate (55% yield).
  • Step 2: Perform a palladium-catalyzed Stille coupling using hexabutylditin to substitute iodine with a tri-n-butylstannyl group (67% yield). Purification is achieved via silica gel chromatography, with product purity >99% confirmed by UPLC-MS and 1H^1\text{H}-NMR .

Q. How is this compound used in radioiodination of proteins?

The stannyl precursor undergoes radioiododestannylation using oxidants like tert-butyl hydroperoxide, replacing the stannyl group with 125I^{125}\text{I} or 131I^{131}\text{I}. The resulting N-succinimidyl 3-iodobenzoate ([I^*\text{I}]SIB) conjugates to lysine residues in proteins, enabling applications in immunoimaging or therapy. Radiochemical yields reach 80% under optimized conditions .

Advanced Research Questions

Q. How can researchers optimize fluorination yields when using this precursor?

Fluorination efficiency depends on:

  • Catalyst: Cu(OTf)2_2Py4_4 improves 18F^{18}\text{F} incorporation via Cu-mediated nucleophilic substitution.
  • Temperature: Reactions at 140°C for 10 min enhance isotopic exchange.
  • Purification: Sequential solid-phase extraction (Oasis WCX and HLB cartridges) removes unreacted 18F^{18}\text{F} and copper residues, achieving 44% decay-corrected yield with >99% radiochemical purity .

Q. What strategies address challenges in residualizing labels for internalizing biomolecules?

Residualizing labels (e.g., [18F^{18}\text{F}]SFBTMGMB) incorporate cationic groups (e.g., guanidinomethyl) to trap radiometabolites in lysosomes after cellular internalization. Key design considerations:

  • pH sensitivity: Ensure positive charge retention at lysosomal pH (~4.5).
  • Linker stability: Click chemistry (e.g., triazole formation) enhances in vivo stability. Example: Labeling anti-HER2 nanobodies with [18F^{18}\text{F}]SFBTMGMB retained >95% immunoreactivity and 4.7 nM affinity for HER2+ cells .

Q. How do radiation doses impact astatination efficiency?

High 211At^{211}\text{At} radiation doses (>15,000 Gy) promote At(0) formation, reducing conjugation yields. Mitigation strategies:

  • Stabilization: Add N-chlorosuccinimide (NCS) to maintain At(I) oxidation state.
  • Precursor concentration: Use excess stannyl precursor (≥10 mg) to compete with radiolysis byproducts. Under stabilized conditions, >90% 211At^{211}\text{At} remains reactive even at 60,000 Gy .

Q. Data Contradiction Analysis

Q. Why do reported radiochemical yields vary across studies?

Discrepancies arise from:

  • Purification methods: SPE cartridges (e.g., Oasis HLB) vs. HPLC affect recovery rates.
  • Isotope-specific reactivity: 18F^{18}\text{F} requires harsher conditions (140°C) compared to 125I^{125}\text{I} (25°C).
  • Biomolecule size: Larger proteins (e.g., antibodies) may sterically hinder succinimidyl ester conjugation, reducing efficiency compared to nanobodies .

Q. Methodological Tables

Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield/PurityReference
Stannylation CatalystPd(PPh3_3)4_467% purity >99%
Fluorination CatalystCu(OTf)2_2Py4_444% yield, >99% RCP
Iodination Oxidanttert-Butyl hydroperoxide80% yield

Table 2: Labeling Efficiency Comparison

Labeling AgentBiomoleculeEfficiencyImmunoreactivityReference
[18F^{18}\text{F}]SFBAntibodies31.2%62–80%
[125I^{125}\text{I}]SGMIBPeptides85%75–90%
[211At^{211}\text{At}]SABAntibodies70%*>90%**
*With NCS stabilization; **Post-purification

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-tributylstannylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h2-5H,6-7H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYKOFHWTNBVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148234
Record name N-Succinimidyl 4-(tri-n-butylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107759-58-0
Record name N-Succinimidyl 4-(tri-n-butylstannyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107759580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl 4-(tri-n-butylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.29 g (1.84 mmol) of tri-n-butylstannyl 4-(tri-n-butylstannyl)benzoate in 18.4 mL of anhydrous THF was added 417 mg (2.02 mmol) of dicyclohexylcarbodiimide (Sigma) and 212 mg (1.84 mmol) of N-hydroxysuccinimide (Sigma, and the mixture was stirred for 15 hours at room temperature. To the mixture was then added three drops of HOAc. The solids were removed by filtration, and the mixture was concentrated. Purification by silica gel chromatography (25% EtOAc/hexane) yielded 731 mg (78%) of N-succinimidyl 4-(tri-n-butylstannyl)benzoate: 1H NMR (CDCl3)δ 0.50-2.20 (m, 27H), 2.90 (s, 4H), 7.65 (d, J=8 Hz, 2H), 8.06 (d, J=8 Hz, 2H). IR (neat) 1780, 1750, 1190, 1055, 980 cm-1.
Name
tri-n-butylstannyl 4-(tri-n-butylstannyl)benzoate
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
417 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Name
Quantity
18.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate
Reactant of Route 2
Reactant of Route 2
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate
Reactant of Route 3
Reactant of Route 3
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate
Reactant of Route 4
Reactant of Route 4
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate
Reactant of Route 5
Reactant of Route 5
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate
Reactant of Route 6
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.